molecular formula C4H3Br2NO2 B2468002 Methyl 2,2-dibromo-2-cyanoacetate CAS No. 13280-86-9

Methyl 2,2-dibromo-2-cyanoacetate

Cat. No. B2468002
CAS RN: 13280-86-9
M. Wt: 256.881
InChI Key: WYBGZSSOLIOTRP-UHFFFAOYSA-N
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Description

“Methyl 2,2-dibromo-2-cyanoacetate” is a chemical compound with the CAS Number: 13280-86-9 . It has a molecular weight of 256.88 and its IUPAC name is methyl 2,2-dibromo-2-cyanoacetate . It is used as an intermediate product in pharmaceutical organic synthesis as well as in the synthesis of some biologically active compounds used in agriculture .


Synthesis Analysis

The synthesis of cyanoacetamides, which includes “Methyl 2,2-dibromo-2-cyanoacetate”, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .


Molecular Structure Analysis

The InChI code for “Methyl 2,2-dibromo-2-cyanoacetate” is 1S/C4H3Br2NO2/c1-9-3(8)4(5,6)2-7/h1H3 . The InChI key is WYBGZSSOLIOTRP-UHFFFAOYSA-N .


Chemical Reactions Analysis

“Methyl 2,2-dibromo-2-cyanoacetate” is considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Safety And Hazards

The safety information and Material Safety Data Sheet (MSDS) for “Methyl 2,2-dibromo-2-cyanoacetate” can be found on the Sigma-Aldrich website .

Future Directions

“Methyl 2,2-dibromo-2-cyanoacetate” and its derivatives have potential in evolving better chemotherapeutic agents . The main objective of current research is to provide a comprehensive account of the synthetic utility of N-aryl and/or heteryl cyanoacetamides in building various organic heterocycles .

properties

IUPAC Name

methyl 2,2-dibromo-2-cyanoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3Br2NO2/c1-9-3(8)4(5,6)2-7/h1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYBGZSSOLIOTRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C#N)(Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3Br2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.88 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,2-dibromo-2-cyanoacetate

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